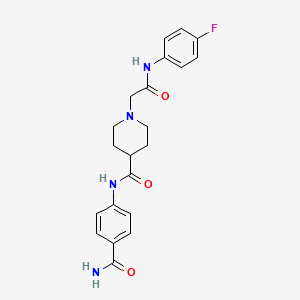
N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-Carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a carbamoyl group and an oxoethyl side chain linked to a fluorophenyl moiety. Its molecular formula is C_{18}H_{21}F N_{4}O_{3}, which suggests several functional groups that may contribute to its biological activity.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, including VEGFR-2, ERK-2, and Abl-1. These kinases are critical in cancer cell proliferation and survival . The compound's structural similarities suggest it could interact with these targets, potentially leading to reduced tumor growth.
- Histone Deacetylase (HDAC) Inhibition : Compounds related to this compound have demonstrated selectivity for HDAC enzymes, particularly HDAC3. This inhibition can alter gene expression patterns associated with cancer progression and apoptosis.
- Apoptosis Induction : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound might share similar properties .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 11.3 | Induction of apoptosis via kinase inhibition |
| K562 | 4.5 | Multi-target kinase inhibition |
| MCF7 | TBD | Potential HDAC inhibition |
These results indicate promising anti-proliferative effects, particularly against K562 cells, which are known for their hyperactivity in the targeted kinases.
Case Studies
- Study on Multikinase Inhibitors : A study exploring piperidine derivatives indicated that compounds similar to this compound exhibited significant anti-proliferative activity against liver cancer cells (HepG2), with an IC50 value indicating effective concentration levels for inducing cell death .
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that the compound can effectively bind to VEGFR-2 and ERK-2, suggesting a mechanism where it could inhibit these pathways and thereby reduce cancer cell viability .
属性
IUPAC Name |
N-(4-carbamoylphenyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c22-16-3-7-17(8-4-16)24-19(27)13-26-11-9-15(10-12-26)21(29)25-18-5-1-14(2-6-18)20(23)28/h1-8,15H,9-13H2,(H2,23,28)(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZUHCUKTXCFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













